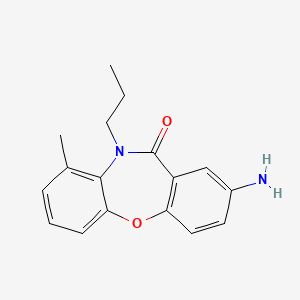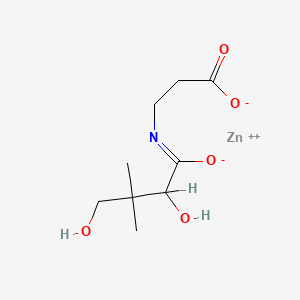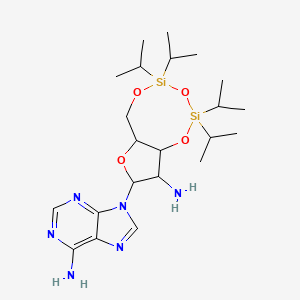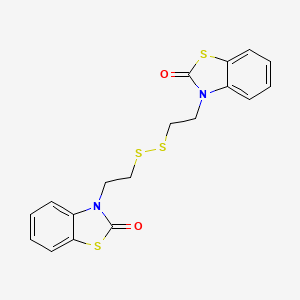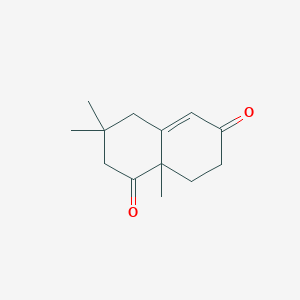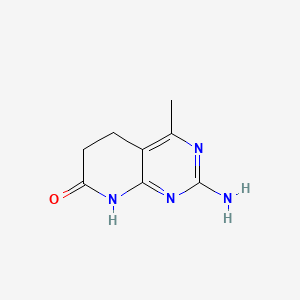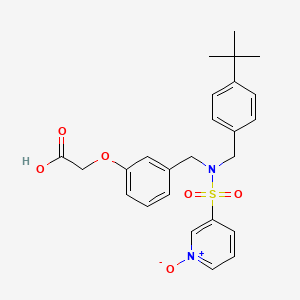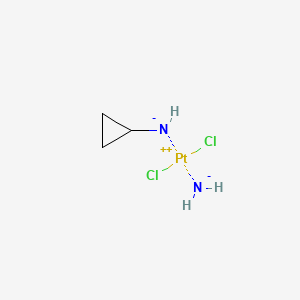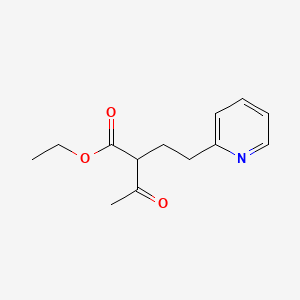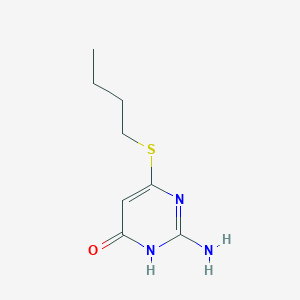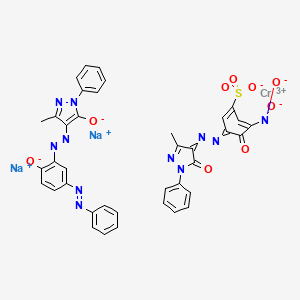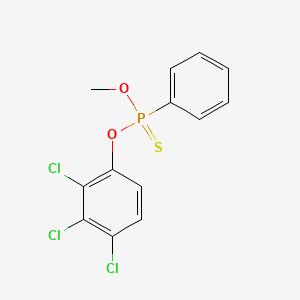
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes a phosphonothioate group, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,4-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to meet industry standards.
化学反应分析
Types of Reactions
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium. Reaction conditions vary but often include controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various derivatives depending on the substituent introduced.
科学研究应用
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other industrial chemicals.
作用机制
The mechanism of action of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
O-Methyl O-(4-bromo-2,5-dichlorophenyl) phenylphosphonothioate: Similar in structure but with different halogen substitutions.
O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate: Another analog with variations in the chlorophenyl group.
Uniqueness
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
86889-53-4 |
|---|---|
分子式 |
C13H10Cl3O2PS |
分子量 |
367.6 g/mol |
IUPAC 名称 |
methoxy-phenyl-sulfanylidene-(2,3,4-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-11-8-7-10(14)12(15)13(11)16/h2-8H,1H3 |
InChI 键 |
QKWQFJHFMQYCSF-UHFFFAOYSA-N |
规范 SMILES |
COP(=S)(C1=CC=CC=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


